molecular formula C19H18N4OS B1672961 JK184 CAS No. 315703-52-7

JK184

货号: B1672961
CAS 编号: 315703-52-7
分子量: 350.4 g/mol
InChI 键: ROYXIPOUVGDTAO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

JK184 can be synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthesis typically starts with the preparation of 4-ethoxyphenylamine, which is then reacted with 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde to form an intermediate. This intermediate undergoes cyclization with 2-aminothiazole to yield this compound .

Industrial Production Methods

For industrial production, this compound is often prepared using optimized reaction conditions to ensure high yield and purity. The process involves the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions. The final product is purified through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

JK184 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced derivatives .

科学研究应用

Scientific Research Applications

1. Cancer Research

  • Mechanism of Action : JK184 inhibits the Hedgehog signaling pathway by targeting the Gli transcription factors, leading to reduced cell proliferation and increased apoptosis in tumor cells. It has been shown to induce autophagy via the Akt/mTOR pathway, which can either promote or inhibit cancer cell survival depending on the context .
  • Case Study: Breast Cancer : In a study involving various breast cancer cell lines, this compound was found to significantly inhibit cell growth. The induction of autophagy was identified as a key mechanism through which this compound exerted its effects. Notably, blocking autophagy enhanced the antitumor activity of this compound, suggesting that combination therapies targeting both pathways could be beneficial .

2. Immunotherapy Enhancement

  • Combination with CAR T Cells : Recent research indicates that this compound can enhance the efficacy of chimeric antigen receptor (CAR) T cell therapy. It promotes the differentiation of CAR T cells into an effector memory phenotype and increases cytokine secretion. In vivo studies demonstrated that combining this compound with CAR T cells significantly improved tumor infiltration and immune response against solid tumors .
  • Mechanistic Insights : The compound reshapes the tumor microenvironment by increasing effector T cell infiltration and reducing immunosuppressive cell populations, such as myeloid-derived suppressor cells (MDSCs) and M2 macrophages .

3. Drug Development

  • Novel Therapeutic Strategies : this compound is being explored as a potential adjunct therapy in combination with immune checkpoint blockers (ICBs). Its dual role in inhibiting tumor growth while enhancing immune responses positions it as a promising candidate for developing new cancer therapies .

Data Tables

Application AreaMechanism of ActionKey Findings
Cancer ResearchInhibition of Hedgehog signalingSignificant growth inhibition in breast cancer cells
Immunotherapy EnhancementModulation of CAR T cell activityEnhanced cytokine secretion and T cell infiltration
Drug DevelopmentCombination with ICBsPotential for improved therapeutic efficacy

作用机制

JK184 exerts its effects by inhibiting the Hedgehog signaling pathway. It specifically targets the glioma-associated oncogene homolog (Gli) transcription factors, preventing their activation and subsequent transcription of target genes. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound modulates immune responses by enhancing the activity of chimeric antigen receptor T cells and immune checkpoint blockades .

相似化合物的比较

Similar Compounds

    Cyclopamine: Another Hedgehog pathway inhibitor, but with a different mechanism of action.

    Vismodegib: A clinically approved Hedgehog pathway inhibitor used for treating basal cell carcinoma.

    Sonidegib: Similar to Vismodegib, used for treating advanced basal cell carcinoma.

Uniqueness of JK184

This compound is unique in its dual role of inhibiting the Hedgehog pathway and modulating immune responses. This dual functionality makes it a promising candidate for combination therapies involving immune checkpoint inhibitors and chimeric antigen receptor T cells .

生物活性

JK184 is a small-molecule inhibitor primarily known for its role as a potent antagonist of the Hedgehog (Hh) signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate tumor growth and cell proliferation through various biological mechanisms.

This compound functions by inhibiting the downstream effects of the Hedgehog signaling pathway, specifically targeting Gli-dependent transcriptional activity. The half-maximal inhibitory concentration (IC50) of this compound is reported to be approximately 30 nM , indicating its high potency in blocking Hh signaling .

Key Mechanisms Include:

  • Inhibition of Akt/mTOR Pathway: this compound induces autophagy in cancer cells by inhibiting the Akt/mTOR signaling pathway, which is crucial for cell growth and survival. This mechanism has been shown to enhance the antitumor effects of this compound when combined with autophagy inhibitors .
  • Induction of Autophagic Flux: The compound promotes complete autophagic flux in breast cancer cells, characterized by increased conversion of LC3B-I to LC3B-II and enhanced formation of autolysosomes . This process is essential for cellular homeostasis and can lead to cell death under certain conditions.

Biological Activity in Cancer Research

This compound has been extensively studied for its biological activity against various cancer types. Below is a summary of findings from relevant studies:

Cancer Type Effect Observed Mechanism Reference
Breast CancerSignificant growth inhibitionInduction of autophagy via Akt/mTOR inhibition
Pancreatic CancerAntiproliferative effects (GI50: 3-21 nM)Hedgehog signaling inhibition
GliomaRegulates transcriptional activityInhibition of Gli proteins

Case Studies and Experimental Findings

  • Breast Cancer Study : A study demonstrated that this compound significantly inhibits the growth of breast cancer cells by inducing autophagy. The treatment led to increased levels of autophagy markers such as LC3B and Atg5, while decreasing p62 levels, indicating effective autophagic activity .
  • Polymeric Micelles Encapsulation : Research involving biodegradable polymeric micelles encapsulated with this compound showed enhanced anti-tumor activity. The encapsulation improved drug delivery and efficacy, leading to increased apoptosis in tumor cells and reduced microvessel density .
  • Dual Role in Microtubule Dynamics : Another study highlighted the dual roles of microtubules in Hedgehog signaling, where this compound's interaction with microtubules was shown to affect Hh pathway activation, further supporting its role as a multifaceted inhibitor in cancer therapy .

属性

IUPAC Name

N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-3-24-15-9-7-14(8-10-15)21-19-22-16(12-25-19)18-13(2)20-17-6-4-5-11-23(17)18/h4-12H,3H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYXIPOUVGDTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C4N3C=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360042
Record name N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315703-52-7
Record name JK184
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315703527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JK184
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JK184
Reactant of Route 2
Reactant of Route 2
JK184
Reactant of Route 3
Reactant of Route 3
JK184
Reactant of Route 4
Reactant of Route 4
JK184
Reactant of Route 5
Reactant of Route 5
JK184
Reactant of Route 6
Reactant of Route 6
JK184

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。